Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 6102-15-4
VCID: VC3766509
InChI: InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3
SMILES: CCOC(=O)C1C(CC(=O)C=C1C)C
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

CAS No.: 6102-15-4

Cat. No.: VC3766509

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate - 6102-15-4

Specification

CAS No. 6102-15-4
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Standard InChI InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3
Standard InChI Key FMQHLVMBLLFWPK-UHFFFAOYSA-N
SMILES CCOC(=O)C1C(CC(=O)C=C1C)C
Canonical SMILES CCOC(=O)C1C(CC(=O)C=C1C)C

Introduction

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound known for its unique cyclohexene structure, featuring two methyl groups and a carbonyl functional group. This compound is also referred to as Hagemann’s ester and is widely recognized for its potential applications in organic synthesis and pharmacological research. It has a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol .

Synthesis and Applications

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is synthesized through a series of organic reactions, showcasing its versatility as a precursor in various chemical syntheses. It is primarily used in research settings due to its potential in influencing biochemical pathways related to natural product synthesis, such as sterols and terpenoids.

Synthesis Steps

  • Initial Preparation: The synthesis typically begins with the formation of a cyclohexene ring.

  • Functional Group Addition: Introduction of methyl groups and a carbonyl group to the cyclohexene ring.

  • Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Related Compounds

Several compounds share structural similarities with ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. Notable examples include:

Compound NameMolecular FormulaUnique Features
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylateC12H18O3Additional ethyl group on the cyclohexene ring
Ethyl acetoacetateC6H10O3Simpler diketone structure used in organic synthesis
Ethyl 3-methyl-cyclopentane carboxylateC8H14O2Features a cyclopentane ring instead of cyclohexene

Research and Development

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is primarily used in research settings to explore its potential applications in drug development and material science. Its unique structure may confer distinct reactivity patterns and biological activities compared to similar compounds .

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